N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide
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Overview
Description
N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide: is an organic compound with the molecular formula C13H17NO2 This compound features a cyclopropane ring attached to a carboxamide group, with a 3-hydroxy-3-phenylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 3-hydroxy-3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then be substituted with other nucleophiles.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites, while the phenyl and cyclopropane rings provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- N-(3-hydroxyphenyl)cyclopropanecarboxamide
- N-(2-methoxyphenyl)acetamide
- 1-hydroxy-1-cyclopropanecarboxylic acid
Comparison:
- N-(3-hydroxyphenyl)cyclopropanecarboxamide: Similar structure but lacks the 3-phenylpropyl substituent, which may affect its binding properties and reactivity.
- N-(2-methoxyphenyl)acetamide: Contains a methoxy group instead of a hydroxyl group, leading to different chemical reactivity and potential applications.
- 1-hydroxy-1-cyclopropanecarboxylic acid: Lacks the amide group, which significantly alters its chemical properties and potential uses.
N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide stands out due to its unique combination of functional groups and structural features, making it a versatile compound for various research applications.
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12(10-4-2-1-3-5-10)8-9-14-13(16)11-6-7-11/h1-5,11-12,15H,6-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNZGGFZPPWZTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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